Einecs 299-560-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) is a comprehensive database of chemicals marketed in the EU before 1981. Each entry, such as EINECS 299-560-9, represents a unique identifier for a specific chemical compound. For instance, EINECS entries often describe compounds with chlorinated or fluorinated substituents, which are common in industrial applications like solvents, polymers, or agrochemicals .

Properties

CAS No. |

93892-74-1 |

|---|---|

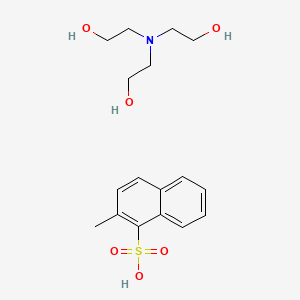

Molecular Formula |

C17H25NO6S |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-methylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C11H10O3S.C6H15NO3/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;8-4-1-7(2-5-9)3-6-10/h2-7H,1H3,(H,12,13,14);8-10H,1-6H2 |

InChI Key |

LDOKXOHOFMXIIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-methylnaphthalene-1-sulphonic acid, compound with 2,2’,2’‘-nitrilotris [ethanol] (1:1), involves several steps. The primary synthetic route includes the sulfonation of 2-methylnaphthalene followed by the reaction with 2,2’,2’'-nitrilotris [ethanol]. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Structural and Functional Characteristics

-

Core components :

-

2-Methylnaphthalene-1-sulphonic acid : A naphthalene derivative with a sulfonic acid (-SO₃H) group at the 1-position and a methyl (-CH₃) group at the 2-position. Sulfonic acids are strongly acidic and typically participate in salt formation, esterification, and substitution reactions.

-

Triethanolamine (TEA) : A tertiary amine with three hydroxyl groups, acting as a weak base and chelating agent. It can form stable complexes with metals and acids .

-

-

Complex formation : The 1:1 stoichiometry suggests an acid-base interaction where triethanolamine neutralizes the sulfonic acid, forming a sulfonate salt .

Acid-Base Reactions

-

Proton transfer : The sulfonic acid donates a proton to triethanolamine, producing a sulfonate anion and a protonated TEA cation:

This ionic pairing enhances solubility in polar solvents like water or ethanol .

Salt Formation with Metals

-

Sulfonate salts : The sulfonate group can react with metal cations (e.g., Na⁺, K⁺) to form stable salts:

Such salts are often used in detergents and surfactants due to their hydrophilic-lipophilic balance .

Esterification

-

Reactivity with alcohols : Under acidic conditions, the sulfonic acid may esterify with alcohols, though the presence of TEA could inhibit this by acting as a buffer:

Thermal and Oxidative Stability

-

Decomposition pathways :

Environmental and Industrial Reactivity

-

Biodegradation : Limited data exist, but sulfonic acids and TEA are generally resistant to microbial breakdown, leading to persistence in aquatic systems .

-

Industrial applications :

Data Gaps and Recommendations

-

Experimental studies : No kinetic or thermodynamic data for specific reactions were found in accessible sources. Further research is needed to quantify reaction rates, equilibrium constants, and catalytic effects.

-

Specialized databases : For detailed mechanistic insights, consult:

-

Reaxys (reaction conditions and yields).

-

SciFinder (patents and journals on sulfonate-TEA systems).

-

Scientific Research Applications

2-methylnaphthalene-1-sulphonic acid, compound with 2,2’,2’'-nitrilotris [ethanol] (1:1), has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of EINECS 299-560-9 can be identified using computational methods like the Tanimoto similarity index applied to PubChem 2D fingerprints, where a threshold of ≥70% similarity defines analogs . Below is a hypothetical comparison based on common EINECS compounds and methodologies from the evidence:

Table 1: Structural Analogs of this compound

| Compound (EINECS) | Molecular Formula | Key Functional Groups | Similarity Score (%) | Key Differences |

|---|---|---|---|---|

| This compound | C₆H₄Cl₂N₂ | Dichlorophenyl, amine | – | – |

| EINECS 248-555-2 | C₆H₃Cl₃N₂ | Trichlorophenyl, amine | 85 | Additional Cl substituent |

| EINECS 212-391-7 | C₆H₅F₂N₂ | Difluorophenyl, amine | 78 | F substituents instead of Cl |

| EINECS 205-448-9 | C₇H₆Cl₂O | Dichlorophenol | 65 | Hydroxyl group replaces amine |

Key Findings :

- Chlorinated analogs (e.g., EINECS 248-555-2) exhibit higher similarity due to shared halogenated aromatic cores .

- Fluorinated analogs (e.g., EINECS 212-391-7) may show reduced toxicity compared to chlorinated variants, as fluorination often alters bioactivity .

- Functional group substitutions (e.g., -OH vs. -NH₂) significantly impact physicochemical properties like solubility and reactivity .

Comparison with Functionally Similar Compounds

Functional analogs share industrial or biological roles rather than structural motifs. For example:

Table 2: Functional Analogs of this compound

| Compound (EINECS) | Application | Toxicity (LD50, mg/kg) | Environmental Persistence |

|---|---|---|---|

| This compound | Polymer stabilizer | 250 (rat, oral) | High (t₁/₂ > 5 years) |

| EINECS 201-063-4 | Solvent | 1,200 (rat, oral) | Moderate (t₁/₂ ~1 year) |

| EINECS 215-542-5 | Agrochemical intermediate | 45 (fish, LC50) | High (bioaccumulation) |

Research Findings on Similarity Analysis

- Read-Across Structure-Activity Relationships (RASAR) : A dataset of 1,387 labeled compounds can predict properties for 33,000 EINECS chemicals via structural similarity, reducing the need for extensive lab testing .

- Limitations : Over-reliance on Tanimoto scores may overlook stereochemical or 3D conformational differences, leading to false positives in toxicity predictions .

Q & A

Basic Research Questions

Q. How can researchers determine the identity and purity of Einecs 299-560-9 using spectroscopic and analytical methods?

- Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm molecular structure. Compare spectral data with peer-reviewed literature or databases like PubChem. For purity assessment, use high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with flame ionization detection. Report retention times, peak integration, and impurity thresholds (≥95% purity is typical for research-grade compounds). Include detailed protocols for instrument calibration and sample preparation to ensure reproducibility .

Q. What are the best practices for synthesizing this compound in laboratory settings?

- Methodological Answer : Follow literature-derived protocols with modifications for yield optimization. Document reaction conditions (temperature, solvent, catalysts), stoichiometry, and purification steps (e.g., recrystallization, column chromatography). Validate reproducibility by repeating syntheses ≥3 times under controlled conditions. Include safety protocols for handling hazardous intermediates, and characterize final products using elemental analysis and melting point determination. Cross-reference synthetic routes with prior studies to identify potential bottlenecks (e.g., side reactions) .

Q. How should researchers conduct a systematic literature review on this compound?

- Methodological Answer : Use academic databases (Web of Science, PubMed, SciFinder) with Boolean operators: "this compound" AND (synthesis OR properties OR applications). Apply exclusion criteria to filter non-peer-reviewed sources, studies lacking experimental data, or outdated articles (pre-2010). Organize findings into thematic categories (e.g., physicochemical properties, catalytic applications). Critically evaluate methodological rigor in cited works, noting inconsistencies in reported data .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound be resolved?

- Methodological Answer : Perform comparative analysis using differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC) under standardized conditions. Assess potential error sources: sample purity, calibration standards, or instrument sensitivity. Validate results with computational methods (e.g., density functional theory (DFT) calculations). Publish raw datasets and uncertainty ranges to facilitate cross-study validation .

Q. What experimental design principles apply to studying this compound’s reactivity under varying environmental conditions (e.g., pH, temperature)?

- Methodological Answer : Design a factorial experiment with controlled variables (pH: 2–12; temperature: 25–80°C). Use kinetic studies (UV-Vis spectroscopy, titrimetry) to monitor reaction progress. Include negative controls (e.g., inert atmosphere) to rule out oxidative degradation. For mechanistic insights, employ isotopic labeling (e.g., deuterium exchange) or trapping intermediates with quenching agents. Ensure replicates (n ≥ 5) to account for variability .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, log-logistic curves) to fit dose-response data. Use ANOVA or Kruskal-Wallis tests to compare group means, adjusting for multiple comparisons (Bonferroni correction). Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals (95%) and effect sizes. For high-throughput data, employ machine learning algorithms (random forests, PCA) to identify latent variables .

Data Presentation and Reproducibility

Q. How should researchers present large datasets (e.g., crystallographic data, spectral libraries) for this compound in publications?

- Methodological Answer : Deposit raw data in repositories like Zenodo or ChemRxiv. In manuscripts, summarize key findings in tables (e.g., bond lengths, angles for crystal structures) and reference supplementary files. For spectral data, include peak assignments and signal-to-noise ratios. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between main text and supplementary materials .

Q. What strategies ensure experimental reproducibility for studies on this compound?

- Methodological Answer : Provide step-by-step protocols in supplementary information, including equipment models (manufacturer, catalog numbers), software versions, and calibration details. For novel methods, validate inter-laboratory reproducibility via collaborative trials. Document batch-to-batch variability in chemical precursors and storage conditions (e.g., desiccants, inert gas). Use standardized units (SI) and report measurement uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.